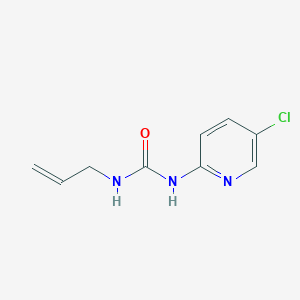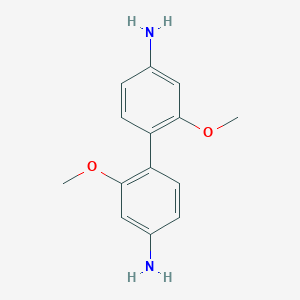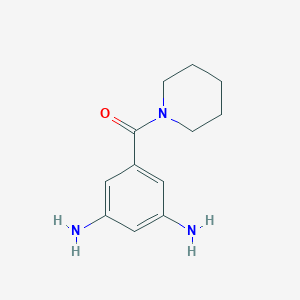![molecular formula C19H23NO2 B494701 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine CAS No. 761418-45-5](/img/structure/B494701.png)
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine is a complex organic compound that features both benzyloxy and oxolan-2-yl groups
Métodos De Preparación
The synthesis of 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route starts with the benzyloxyphenyl derivative, which undergoes a series of reactions including alkylation and amination to introduce the oxolan-2-yl group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for scale, often using continuous flow reactors to improve yield and efficiency .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar compounds include other benzyloxy derivatives and oxolan-2-yl-containing amines. What sets 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like benzyloxyphenylamine and oxolan-2-ylmethylamine share some similarities but lack the combined functionalities that make this compound particularly versatile .
Propiedades
Número CAS |
761418-45-5 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H23NO2/c1-2-7-16(8-3-1)15-22-19-11-5-4-9-17(19)13-20-14-18-10-6-12-21-18/h1-5,7-9,11,18,20H,6,10,12-15H2 |
Clave InChI |
SJOLFEXJTQZBFV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)CNCC2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(acetylamino)-2-methylphenyl]-2-methylpropanamide](/img/structure/B494620.png)
![N-acetyl-N-{1-[(4-methoxybenzylidene)amino]-4,5-diphenyl-1H-imidazol-2-yl}acetamide](/img/structure/B494622.png)
![6-Amino-2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B494625.png)
![6-Amino-4-oxo-2-phenyl-8-thia-5,10,12-triazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaene-7-carbonitrile](/img/structure/B494626.png)

![2-benzyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B494628.png)
![N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine](/img/structure/B494630.png)
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone](/img/structure/B494632.png)
![3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B494633.png)

![Methyl 3-[(2-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B494639.png)
![3-Methylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B494640.png)
![N-(2-furylmethyl)-4-[(2-naphthyloxy)methyl]benzamide](/img/structure/B494641.png)

